Cas no 2228327-26-0 (5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine)

5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine
- EN300-1993960
- 2228327-26-0
-
- Inchi: 1S/C9H5ClF2N2O/c10-8-5(12)2-1-4(11)7(8)6-3-14-9(13)15-6/h1-3H,(H2,13,14)
- InChI Key: SRRRUTSFNKPOBG-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C1=CN=C(N)O1)F)F
Computed Properties
- Exact Mass: 230.0058468g/mol
- Monoisotopic Mass: 230.0058468g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 52Ų
5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1993960-10g |
5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine |
2228327-26-0 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1993960-5g |
5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine |
2228327-26-0 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1993960-0.05g |
5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine |
2228327-26-0 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1993960-0.5g |
5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine |
2228327-26-0 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1993960-5.0g |
5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine |
2228327-26-0 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1993960-2.5g |
5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine |
2228327-26-0 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1993960-1g |
5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine |
2228327-26-0 | 1g |
$1172.0 | 2023-09-16 | ||
Enamine | EN300-1993960-10.0g |
5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine |
2228327-26-0 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1993960-0.25g |
5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine |
2228327-26-0 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1993960-0.1g |
5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine |
2228327-26-0 | 0.1g |
$1031.0 | 2023-09-16 |
5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine Related Literature
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
Additional information on 5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine
Recent Advances in the Study of 5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine (CAS: 2228327-26-0)
The compound 5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine (CAS: 2228327-26-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This oxazole derivative, characterized by its unique chloro-difluorophenyl substitution, has been the subject of several studies aimed at elucidating its pharmacological properties and synthetic pathways. The following research brief consolidates the latest findings related to this compound, highlighting its significance in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine, with particular emphasis on its role as a key intermediate in the development of novel kinase inhibitors. Kinases are a critical target in oncology and inflammatory diseases, and the structural features of this compound make it a promising candidate for further modification. Researchers have reported improved synthetic routes that enhance yield and purity, which are crucial for scaling up production for preclinical studies.
In addition to its synthetic utility, 5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine has demonstrated notable biological activity in preliminary screenings. A study published in the Journal of Medicinal Chemistry revealed that this compound exhibits moderate inhibitory effects against specific tyrosine kinases implicated in cancer progression. The findings suggest that further structural optimization could lead to the development of more potent and selective kinase inhibitors with potential clinical applications.
Another area of interest is the compound's potential as a scaffold for the design of antimicrobial agents. Recent in vitro studies have shown that derivatives of 5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine exhibit activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the versatility of this chemical scaffold and its relevance in addressing the growing challenge of antimicrobial resistance.
Despite these promising results, challenges remain in the development of 5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further research. Ongoing studies are exploring the incorporation of this compound into more complex drug-like molecules to improve its pharmacokinetic properties and therapeutic efficacy.
In conclusion, 5-(2-chloro-3,6-difluorophenyl)-1,3-oxazol-2-amine represents a valuable chemical entity with diverse applications in medicinal chemistry. Its role as a kinase inhibitor and antimicrobial scaffold highlights its potential in addressing unmet medical needs. Continued research and development efforts are expected to yield more insights into its mechanism of action and therapeutic potential, paving the way for future drug candidates.
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